4-(4-((4-Fluorophenyl)sulfonyl)butanoyl)-3,3-dimethylpiperazin-2-one
Description
The compound 4-(4-((4-Fluorophenyl)sulfonyl)butanoyl)-3,3-dimethylpiperazin-2-one (IUPAC: 4-({1-[(4-Fluorophenyl)sulfonyl]-4-piperidinyl}carbonyl)-3,3-dimethyl-2-piperazinone) is a heterocyclic organic molecule with the molecular formula C₁₈H₂₄FN₃O₄S and a molecular weight of 397.47 g/mol . Its structure features:
- A 3,3-dimethylpiperazin-2-one core, providing rigidity and influencing solubility.
- A butanoyl linker connecting the piperazinone ring to a 4-fluorophenyl sulfonyl group, which enhances electronic and steric properties.
- This compound is registered under CAS 946313-54-8 and has been characterized via NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry .
Properties
IUPAC Name |
4-[4-(4-fluorophenyl)sulfonylbutanoyl]-3,3-dimethylpiperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O4S/c1-16(2)15(21)18-9-10-19(16)14(20)4-3-11-24(22,23)13-7-5-12(17)6-8-13/h5-8H,3-4,9-11H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEHBYCTWNRRVPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NCCN1C(=O)CCCS(=O)(=O)C2=CC=C(C=C2)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-((4-Fluorophenyl)sulfonyl)butanoyl)-3,3-dimethylpiperazin-2-one typically involves multiple steps. One common approach is to start with the preparation of 4-((4-Fluorophenyl)sulfonyl)butanoyl chloride, which can be synthesized through the reaction of 4-fluorobenzenesulfonyl chloride with butanoyl chloride under controlled conditions . This intermediate is then reacted with 3,3-dimethylpiperazin-2-one in the presence of a suitable base to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-((4-Fluorophenyl)sulfonyl)butanoyl)-3,3-dimethylpiperazin-2-one can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under strong oxidizing conditions.
Reduction: The carbonyl group in the butanoyl moiety can be reduced to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group could yield sulfonic acids, while reduction of the carbonyl group could produce alcohols.
Scientific Research Applications
4-(4-((4-Fluorophenyl)sulfonyl)butanoyl)-3,3-dimethylpiperazin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-((4-Fluorophenyl)sulfonyl)butanoyl)-3,3-dimethylpiperazin-2-one involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the sulfonyl and butanoyl groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Motifs in Related Compounds
The target compound shares key motifs with analogues reported in recent literature:
Fluorophenyl Sulfonyl-Piperazine/Piperidine Derivatives
Compounds 6i and 6j (): Feature a bis(4-fluorophenyl)methyl group attached to a piperazine ring. Include sulfamoylaminophenyl sulfonyl substituents. Synthesized via nucleophilic substitution, with yields up to 85%, characterized by TLC and NMR .
Olaparib Analogues D1 and D2 (): Contain phenylsulfonyl piperazine linked to a phthalazinone core. Synthesized using dioxane as a solvent, contrasting with the target compound’s unconfirmed synthesis route .
Piperazin-2-one Core Derivatives
- Molecular formula C₂₃H₂₆FN₅O₂ (MW: 423.48 g/mol).
- Substituted with an imidazo[1,2-b]pyridazine carbonyl group and a tert-butyl group.
- Higher molecular weight and lipophilicity compared to the target compound .
4-(4-tert-Butylphenylsulfonyl)piperazin-2-one ():
- Replaces the fluorophenyl group with a tert-butylphenylsulfonyl moiety.
- Demonstrates how alkyl vs. fluorinated substituents alter steric bulk and electronic effects .
C. Thiazolylhydrazone Derivatives ():
- General structure includes a 4-(4-fluorophenyl)piperazine linked to a benzaldehyde-thiosemicarbazide hybrid.
- Synthesized via condensation reactions in ethanol with acetic acid catalysis, differing from the target’s synthesis .
Key Structural Differences and Implications
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